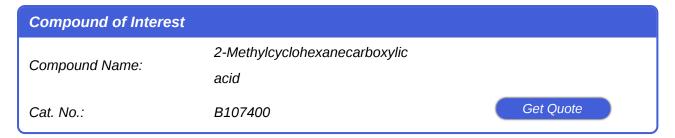


# 2-Methylcyclohexanecarboxylic acid chemical structure

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An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

#### Introduction

**2-Methylcyclohexanecarboxylic acid** is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group attached to adjacent carbon atoms. Its chemical formula is C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>.[1] The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism, significantly influencing its physical properties and chemical reactivity.[2] This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for researchers and professionals in drug development and chemical sciences.

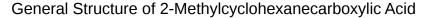
### **Chemical Structure and Stereoisomerism**

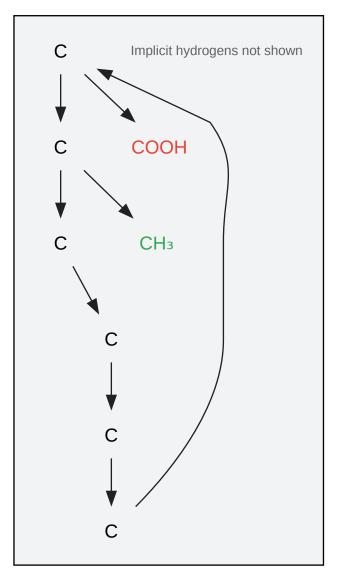
- **2-Methylcyclohexanecarboxylic acid** possesses two chiral centers, leading to the existence of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[2] These isomers are grouped into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the methyl and carboxyl groups on the cyclohexane ring defines them as either cis or trans diastereomers.
- Cis Isomers: The methyl and carboxylic acid groups are on the same side of the cyclohexane ring. This pair consists of the (1S,2R) and (1R,2S) enantiomers.



• Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The stereochemistry of these molecules is crucial in applications like stereoselective synthesis, where they can be used as chiral building blocks.[2]





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Caption: General chemical structure of **2-Methylcyclohexanecarboxylic acid**.

Caption: Relative orientations of substituents in cis and trans isomers.



# **Physical and Chemical Properties**

The physical properties of **2-methylcyclohexanecarboxylic acid** can vary depending on the isomeric composition. Data is available for the mixture of cis and trans isomers as well as for the individual diastereomers.

Table 1: General Properties

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	142.20 g/mol	[1][3][4]

| Appearance | Colorless to light yellow liquid |[5][6] |

Table 2: Physicochemical Data for the Cis/Trans Mixture

Property	Value	Reference
CAS Number	56586-13-1	[5]
Density	1.009 g/mL at 25 °C	[5]
Boiling Point	241-242 °C at 746 mmHg	[5]
Refractive Index	n20/D 1.4633	[5]
Flash Point	82 °C (179.6 °F) - closed cup	

| pKa | 5.43 ± 0.28 (Predicted) |[5][6] |

Table 3: Properties of Individual Diastereomers

Isomer	CAS Number	Melting Point	<b>Boiling Point</b>	Reference
cis	7076-91-7	150-151 °C	122-123 °C at 10 Torr	[3][7][8]



| trans | 15177-62-5 | N/A | N/A | [4][9][10] |

## **Spectroscopic Data**

Spectroscopic data is essential for the structural elucidation and confirmation of **2-methylcyclohexanecarboxylic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are
  available and provide detailed information about the carbon-hydrogen framework, including
  the number of different proton and carbon environments and their connectivity.[1]
- Infrared (IR) Spectroscopy: ATR-IR spectra are available, which are useful for identifying the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]
- Mass Spectrometry (MS): GC-MS data helps in determining the molecular weight and fragmentation pattern of the molecule.[1]

# Experimental Protocols General Synthesis

A common method for the synthesis of **2-methylcyclohexanecarboxylic acid** involves the hydrolysis of its corresponding ester, ethyl 2-methylcyclohexanecarboxylate.[11]

#### Detailed Methodology:

- Saponification: Ethyl 2-methylcyclohexanecarboxylate is added to a solution of potassium hydroxide in anhydrous methanol. The mixture is stirred overnight at room temperature to facilitate the hydrolysis of the ester to its carboxylate salt.[11]
- Solvent Removal: The methanol is removed under reduced pressure.[11]
- Extraction (Workup): The residue is redissolved in water. This aqueous solution is first washed with ether to remove any unreacted starting material or non-acidic impurities.[11]
- Acidification: The aqueous layer is then acidified (to pH < 2), typically with a strong acid like</li>
   HCl, to protonate the carboxylate salt and form the free carboxylic acid.[11]

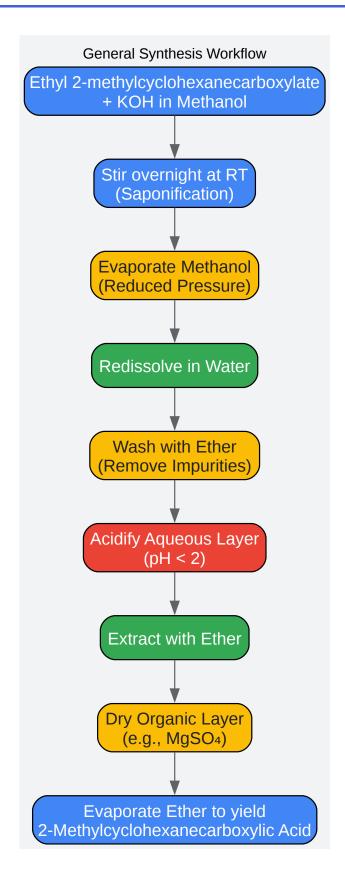






- Final Extraction: The acidified solution is re-extracted with ether to isolate the 2-methylcyclohexanecarboxylic acid product.[11]
- Drying and Evaporation: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is evaporated under reduced pressure to yield the final product.[11]





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Caption: Workflow for the synthesis of **2-methylcyclohexanecarboxylic acid**.



### **Stereoselective Synthesis**

For applications requiring specific stereoisomers, asymmetric synthesis strategies are employed. One documented method is the diastereoselective catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts. This reaction can produce (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess of up to 96%.[12] The chiral auxiliary (pyroglutamate) shields one face of the aromatic ring, directing the hydrogenation to occur preferentially from the unshielded face, which results in a cis hydrogenation product.[12]

# **Applications**

**2-Methylcyclohexanecarboxylic acid** and its derivatives serve as important intermediates in organic synthesis. For instance, the crude product can be converted to 2-methylcyclohexanecarboxyl chloride by treatment with thionyl chloride.[11] This acid chloride is a more reactive species used in the synthesis of amides, esters, and other substituted cyclohexyl compounds. The chirality of its isomers also makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[13]

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